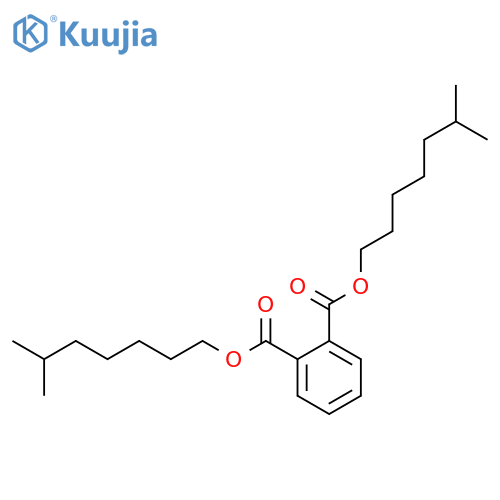Cas no 27554-26-3 (Diisooctyl phthalate)

Diisooctyl phthalate structure
商品名:Diisooctyl phthalate
Diisooctyl phthalate 化学的及び物理的性質
名前と識別子
-
- Bis(6-methylheptyl) phthalate
- 1,2-Benzenedicarboxylic acid diisooctyl ester
- alkylphthalates
- Corflex 880
- Flexol plasticizer diop
- Isooctyl phthalate
- Morflex 100
- Palatinol D10
- Phthalic acid, bis(6-methylheptyl) ester
- Phthalic acid, diisooctyl ester
- 1,2-Benzenedicarboxylic Acid Diisoctyl Ester
- diiso-octyl orthophthalate
- diisooctyl phthalate, mixed isomers
- DIISOOCTYL PHTHALATE, TECH.
- phthalic acid, bis-iso-octyl ester
- DIISOOCTYLPHTHALATEESTER
- Diisooctyl phthalate
- Di-isooctyl phthalate (mixture of C8-isomers)
- Hexaplas M
- DIOP
- Di-iso-octyl phthalate
- Hexaplas M/O
- 1,2-Benzenedicarboxylic acid, diisooctyl ester
- Phthalic acid, bis(6-methylheptyl)ester
- Diisooctyl 1,2-benzenedicarboxylate
- bis(6-methylheptyl) benzene-1,2-dicarboxylate
- IJFPVINAQGWBRJ-UHFFFAOYSA-N
- 6A121LGB40
- AK105955
- 1,
- CHEBI:34710
- NSC 6381
- QSPL 083
- QSPL 045
- CBA55426
- UNEM 5005
- 1,2-Benzenedicarboxylic acid,diisooctyl ester
- AI3-27697-X (USDA)
- Phthalic acid, bis-6-methylheptyl ester
- UNII-6A121LGB40
- FT-0624988
- Q2532970
- EINECS 248-523-5
- Phthalic acid, bis-isooctyl ester (technical)
- 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester
- DTXSID50873226
- 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester
- Hexaplas M/O (Salt/Mix)
- DSSTox_RID_78618
- DSSTox_GSID_27933
- DIISOOCTYL PHTHALATE [HSDB]
- Tox21_200466
- NCGC00248637-01
- BIDD:ER0438
- D70235
- 1,2-Benzenedicarboxylic acid, bis(6-methylheptyl) ester
- 131-20-4
- DIISOOCTYL O-PHTHALATE
- AS-17769
- HSDB 588
- 1,2-Benzenedicarboxylic Acid, 1,2-bis(6-Methylheptyl) Ester;1,2-Benzenedicarboxylic Acid bis(6-Methylheptyl) Ester
- CAS-27554-26-3
- JAYFLEX DIOP
- SCHEMBL109014
- DSSTox_CID_7933
- HEXAPLAS DIOP
- CS-0154229
- NSC-6381
- AKOS015916164
- NCGC00258020-01
- 1,2Benzenedicarboxylic acid, diisooctyl ester
- CHEMBL3186540
- NS00015578
- 27554-26-3
- 1,2-BENZENEDICARBOXYLIC ACID, DIISOOTYL ESTER
- Bis(6-methylheptyl) Phthalate (>85%)
- Diisooctyl phthalate Solution in Hexane, 1000mug/mL
- 1ST1128
- 1ST1128-1000
- FB182610
- MSK1128-1000
- Diisooctyl phthalate Solution in Hexane, 1000?g/mL
- MSK1128
-
- MDL: MFCD00036241
- インチ: 1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
- InChIKey: IJFPVINAQGWBRJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])C([H])=C([H])C([H])=C1C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 390.27701g/mol
- ひょうめんでんか: 0
- XLogP3: 8.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 16
- どういたいしつりょう: 390.27701g/mol
- 単一同位体質量: 390.27701g/mol
- 水素結合トポロジー分子極性表面積: 52.6Ų
- 重原子数: 28
- 複雑さ: 390
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Mild odor
- Vapor Density: 13.5 (Air = 1)
- Autoignition Temperature: 393 °C
- Temperature: When heated to decomp it emits acrid smoke and irritating fumes.
- Viscosity: 83 cP at 20 °C
- 色と性状: 使用できません
- 密度みつど: 0.983
- ゆうかいてん: -4°C
- ふってん: 435.74°C (rough estimate)
- フラッシュポイント: >230 °F
- 屈折率: 1.486
- ようかいど: DMSO (Sparingly), Methanol (Slightly)
- PSA: 52.60000
- LogP: 6.43300
- ようかいせい: 使用できません
- じょうきあつ: 1 mm Hg ( 200 °C)
Diisooctyl phthalate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:1
- 危険カテゴリコード: R 2:振動、摩擦、火炎または他の点火器の場合に爆発リスクがある。
- セキュリティの説明: S23-S36/37-S24/25-S2
- RTECS番号:TI1300000
-
危険物標識:

- リスク用語:R2; R24/25
- ちょぞうじょうけん:Store at room temperature
- TSCA:Yes
- セキュリティ用語:S2;S24/25
Diisooctyl phthalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150159-1000g |
Bis(6-methylheptyl) phthalate |
27554-26-3 | 95% | 1000g |
$300.00 | 2023-09-02 | |
| TRC | D455375-100mg |
Diisooctyl Phthalate |
27554-26-3 | 100mg |
$ 55.00 | 2022-06-05 | ||
| TRC | D455375-500mg |
Diisooctyl Phthalate |
27554-26-3 | 500mg |
$ 95.00 | 2022-06-05 | ||
| BAI LING WEI Technology Co., Ltd. | ALR-103N-100mg |
Diisooctyl phthalate (Tech Mix) |
27554-26-3 | 100mg |
¥ 185 | 2021-07-07 | ||
| TRC | D455375-250mg |
Diisooctyl Phthalate |
27554-26-3 | 250mg |
$ 70.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097475-10g |
Diisooctyl phthalate |
27554-26-3 | 95+% | 10g |
616CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TC120-100g |
Diisooctyl phthalate |
27554-26-3 | 95+% | 100g |
451CNY | 2021-05-08 | |
| Aaron | AR00BRPX-5g |
Diisooctyl phthalate |
27554-26-3 | 97% | 5g |
$6.00 | 2025-01-24 | |
| Aaron | AR00BRPX-25g |
Diisooctyl phthalate |
27554-26-3 | 98% | 25g |
$24.00 | 2023-12-14 | |
| BAI LING WEI Technology Co., Ltd. | R6771741-100mg-100mg |
Diisooctyl phthalate |
27554-26-3 | 100mg |
¥150 | 2023-11-24 |
Diisooctyl phthalate 関連文献
-
Hongyuan Yan,Baomi Liu,Jingjing Du,Kyung Ho Row Analyst 2010 135 2585
-
Mario Vincenzo Russo,Pasquale Avino,Luisa Perugini,Ivan Notardonato RSC Adv. 2015 5 37023
-
Terence P. Hunt,Chris J. Dowle,Gillian Greenway Analyst 1991 116 1299
-
Simon Windels,Thomas Diefenhardt,Noopur Jain,Carlos Marquez,Sara Bals,Martin Schlummer,Dirk E. De Vos Green Chem. 2022 24 754
-
M. Caleb Bagley,Crystal L. Pace,M?ns Ekel?f,David C. Muddiman Analyst 2020 145 5516
27554-26-3 (Diisooctyl phthalate) 関連製品
- 26761-40-0(Diisodecyl Phthalate (mixture of branched chain isomers))
- 6422-86-2(Dioctyl Terepthalate)
- 84-75-3(Di-n-hexyl Phthalate)
- 84-77-5(Didecyl Phthalate (~90%))
- 131-18-0(1,2-dipentyl benzene-1,2-dicarboxylate)
- 84-74-2(Dibutyl phthalate)
- 28553-12-0(Diisononyl phthalate)
- 117-81-7(Bis(2-ethylhexyl) phthalate)
- 85-68-7(Benzyl butyl phthalate)
- 94-46-2(Isopentyl benzoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:27554-26-3)Diisooctyl phthalate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:27554-26-3)Diisooctyl phthalate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ